molecular formula C17H14BrN3O2S2 B2997869 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide CAS No. 865180-54-7

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide

カタログ番号: B2997869
CAS番号: 865180-54-7
分子量: 436.34
InChIキー: ZKPDVRDKVNHVIA-JZJYNLBNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They have been synthesized and evaluated for their potential antidepressant and anticonvulsant effects . Additionally, they have shown good cytotoxicity against certain human cancer cell lines .


Synthesis Analysis

A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a benzo[d]thiazol-2(3H)-one core, which can be functionalized with various groups to yield a wide range of derivatives .


Chemical Reactions Analysis

The key reaction involved in the synthesis of these compounds is a 1,3-dipolar cycloaddition, which is a type of pericyclic reaction that involves the reaction of a dipole with a dipolarophile .

科学的研究の応用

Sulfonamides and Thiazole Derivatives

Antiglaucoma Agents : Sulfonamide-based carbonic anhydrase inhibitors (CAIs) have been extensively studied and developed for treating glaucoma, a major cause of blindness. These compounds work by reducing intraocular pressure (IOP) through the inhibition of carbonic anhydrase, thus decreasing bicarbonate formation and aqueous humor secretion. The development of both systemic (e.g., acetazolamide, methazolamide) and topical (e.g., dorzolamide, brinzolamide) CAIs represents a significant advancement in glaucoma treatment. The exploration of novel sulfonamide CAIs, incorporating nitric oxide-donating moieties or combining sulfonamide and prostaglandin analogs, suggests ongoing innovation in this therapeutic area (Masini, Carta, Scozzafava, & Supuran, 2013).

Antiepileptic and Neuroprotective Applications : Research on thiazole and benzothiazole derivatives has shown promise in the development of antiepileptic drugs. Zonisamide, a benzisoxazole derivative, has been documented for its efficacy in treating partial seizures, with its mechanism of action involving the blockade of seizure discharges and suppression of the epileptogenic focus. Despite its therapeutic potential, the need for therapeutic drug monitoring due to potential side effects underscores the importance of continued research for safer alternatives (Peters & Sorkin, 1993).

Antioxidant and Anti-inflammatory Agents : Novel benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. These compounds demonstrate significant potential as alternative agents for treating inflammation and oxidative stress-related conditions. The synthesis approach and subsequent evaluations highlight the versatility of thiazole-based compounds in developing new therapeutic agents (Raut et al., 2020).

作用機序

While the exact mechanism of action of these compounds is not clear, some studies suggest that they may exert their effects by interacting with certain biological targets. For example, some benzo[d]thiazol derivatives have been found to have antidepressant activity, potentially by increasing the concentrations of serotonin and norepinephrine .

将来の方向性

Given the promising biological activities of benzo[d]thiazol derivatives, future research could focus on the synthesis of new derivatives with improved properties, as well as further investigation of their mechanisms of action .

特性

IUPAC Name

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S2/c1-3-8-21-12-5-4-11(19-10(2)22)9-14(12)25-17(21)20-16(23)13-6-7-15(18)24-13/h3-7,9H,1,8H2,2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPDVRDKVNHVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。